2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Description
2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(9-ethyl-6-oxo-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-3-11-7-5-6-8-12(11)20-13(23)9-25-17-21-14-15(22(17)4-2)18-10-19-16(14)24/h5-8,10H,3-4,9H2,1-2H3,(H,20,23)(H,18,19,24) |
InChI Key |
USRZGIQSGSHFNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(N2CC)N=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as guanine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the purine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
- 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate
- 2-{[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]methoxy}-3-hydroxypropyl L-valinate
Uniqueness
2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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